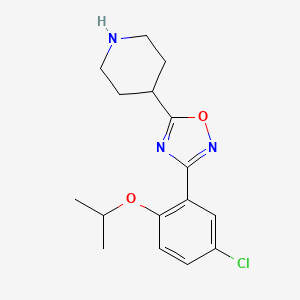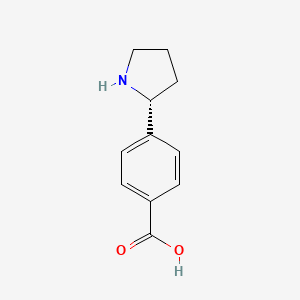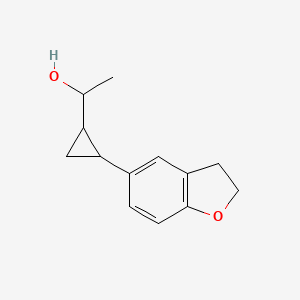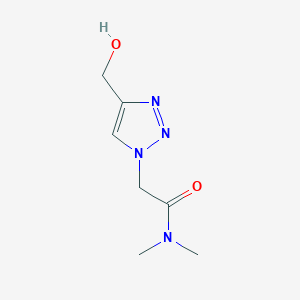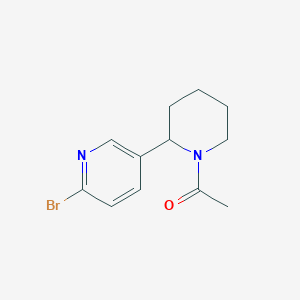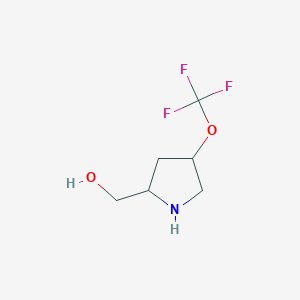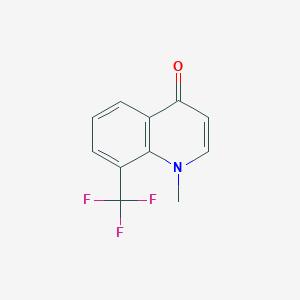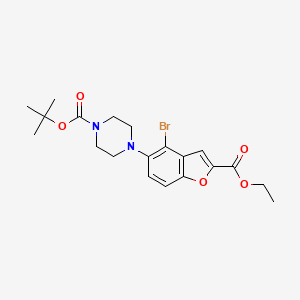
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C20H25BrN2O5 It is a derivative of piperazine and benzofuran, featuring a tert-butyl ester group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Bromination: The benzofuran core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Piperazine Introduction: The brominated benzofuran is reacted with piperazine in the presence of a base to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran and piperazine moieties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Bases (e.g., sodium hydroxide): Used in substitution and esterification reactions.
Acids (e.g., hydrochloric acid): Used for ester hydrolysis.
Major Products
Substituted Derivatives: Products formed by substitution of the bromine atom.
Carboxylic Acids: Products formed by hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and benzofuran core may play crucial roles in these interactions, potentially affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is unique due to the presence of both the benzofuran and piperazine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H25BrN2O5 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
tert-butyl 4-(4-bromo-2-ethoxycarbonyl-1-benzofuran-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN2O5/c1-5-26-18(24)16-12-13-15(27-16)7-6-14(17(13)21)22-8-10-23(11-9-22)19(25)28-20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
InChI-Schlüssel |
OBGXUGRSMDWBIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2Br)N3CCN(CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
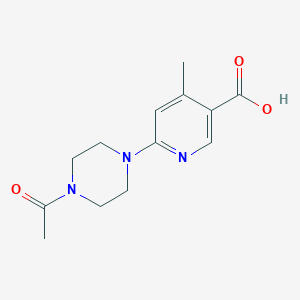
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
